molecular formula C13H14N4O5S B10951073 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl 1-methyl-1H-pyrazole-3-carboxylate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10951073
M. Wt: 338.34 g/mol
InChI Key: PHBCULLMYHJAFH-UHFFFAOYSA-N
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Description

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring, an aniline derivative, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the aniline and carboxylate groups. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The aniline derivative can be introduced through a nucleophilic substitution reaction, and the carboxylate ester is often formed via esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or nitro compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
  • 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-IMIDAZOLE-3-CARBOXYLATE
  • 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-TRIAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development .

Properties

Molecular Formula

C13H14N4O5S

Molecular Weight

338.34 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H14N4O5S/c1-17-7-6-11(16-17)13(19)22-8-12(18)15-9-2-4-10(5-3-9)23(14,20)21/h2-7H,8H2,1H3,(H,15,18)(H2,14,20,21)

InChI Key

PHBCULLMYHJAFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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